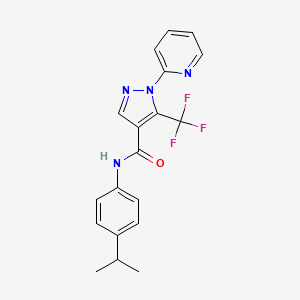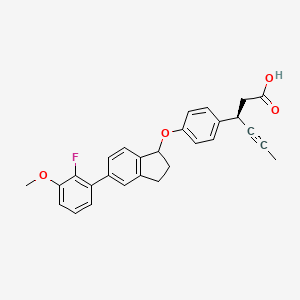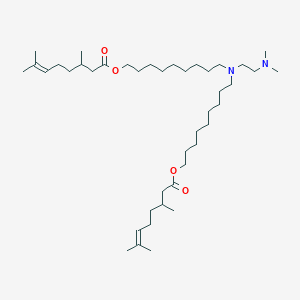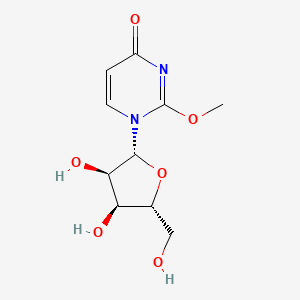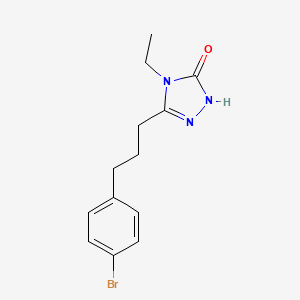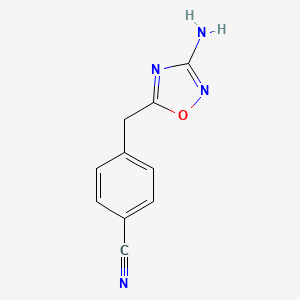
4-((3-Amino-1,2,4-oxadiazol-5-yl)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Amino-1,2,4-oxadiazol-5-yl)methyl)benzonitrile is a heterocyclic compound featuring a 1,2,4-oxadiazole ring. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of both amino and nitrile functional groups makes it a versatile intermediate for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Amino-1,2,4-oxadiazol-5-yl)methyl)benzonitrile typically involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired 1,2,4-oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-((3-Amino-1,2,4-oxadiazol-5-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
4-((3-Amino-1,2,4-oxadiazol-5-yl)methyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-((3-Amino-1,2,4-oxadiazol-5-yl)methyl)benzonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, particularly those involving enzyme inhibition and receptor binding. The presence of the oxadiazole ring is known to enhance the compound’s ability to form hydrogen bonds, which can be crucial for its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound also contains an oxadiazole ring and has been studied for its energetic properties.
1,2,4-Oxadiazole derivatives: These compounds are widely studied for their bioactive properties, including antibacterial and antiviral activities.
Uniqueness
4-((3-Amino-1,2,4-oxadiazol-5-yl)methyl)benzonitrile is unique due to the combination of its functional groups, which provide a versatile platform for further chemical modifications
Propriétés
Formule moléculaire |
C10H8N4O |
|---|---|
Poids moléculaire |
200.20 g/mol |
Nom IUPAC |
4-[(3-amino-1,2,4-oxadiazol-5-yl)methyl]benzonitrile |
InChI |
InChI=1S/C10H8N4O/c11-6-8-3-1-7(2-4-8)5-9-13-10(12)14-15-9/h1-4H,5H2,(H2,12,14) |
Clé InChI |
YIYZGEKVDJRPGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=NC(=NO2)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B15281246.png)
![Methyl 2-{2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]acetamido}acetate](/img/structure/B15281257.png)

![3-[(Methylsulfanyl)methyl]-6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281261.png)



